molecular formula C22H23NO5 B11046440 N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide

N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide

Cat. No.: B11046440
M. Wt: 381.4 g/mol
InChI Key: YRAJZGTUYFCVIO-UHFFFAOYSA-N
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Description

N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide is a complex organic compound featuring a benzofuran core substituted with trimethoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl and benzofuran positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-Allyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-YL)acetamide is unique due to its specific substitution pattern on the benzofuran core, which may confer distinct biological activities and selectivity compared to other similar compounds.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-prop-2-enyl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H23NO5/c1-5-11-23-18(24)12-15-19-16(28-20(15)14-9-7-6-8-10-14)13-17(25-2)21(26-3)22(19)27-4/h5-10,13H,1,11-12H2,2-4H3,(H,23,24)

InChI Key

YRAJZGTUYFCVIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C2CC(=O)NCC=C)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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